Cas no 137352-70-6 (3-methoxy-4-(1H-pyrrol-1-yl)aniline)

3-Methoxy-4-(1H-pyrrol-1-yl)aniline is a versatile aromatic amine derivative featuring a methoxy substituent and a pyrrole moiety. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty dyes. The electron-rich pyrrole ring enhances reactivity, enabling selective functionalization, while the methoxy group contributes to stability and solubility in organic solvents. This compound is particularly useful in cross-coupling reactions and as a precursor for heterocyclic frameworks. High purity grades ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
3-methoxy-4-(1H-pyrrol-1-yl)aniline structure
137352-70-6 structure
Product Name:3-methoxy-4-(1H-pyrrol-1-yl)aniline
CAS No:137352-70-6
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD07186407
CID:1071964
PubChem ID:3163603
Update Time:2025-05-26

3-methoxy-4-(1H-pyrrol-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-4-pyrrol-1-yl-phenylamine
    • 3-methoxy-4-(1H-pyrrol-1-yl)aniline
    • 3-methoxy-4-(pyrrol-1-yl)aniline
    • 3-methoxy-4-pyrrolylphenylamine
    • AC1MKUZL
    • CTK6J8412
    • MolPort-002-023-988
    • EN300-186732
    • SB62877
    • VS-02137
    • 137352-70-6
    • STL141017
    • AKOS000112576
    • 3-methoxy-4-pyrrol-1-ylaniline
    • DTXSID60390358
    • SCHEMBL10915808
    • 3-methoxy-4-pyrrol-1-yl-phenylamine, AldrichCPR
    • CS-0302388
    • MFCD07186407
    • BBL009668
    • MDL: MFCD07186407
    • Inchi: 1S/C11H12N2O/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13/h2-8H,12H2,1H3
    • InChI Key: NOBCTSCRGHBJBX-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1N1C=CC=C1)N

Computed Properties

  • Exact Mass: 188.094963011g/mol
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 40.2Ų

3-methoxy-4-(1H-pyrrol-1-yl)aniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-methoxy-4-(1H-pyrrol-1-yl)aniline Pricemore >>

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